molecular formula C17H14Cl2O3 B3070513 (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one CAS No. 1004008-99-4

(2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3070513
CAS No.: 1004008-99-4
M. Wt: 337.2 g/mol
InChI Key: UEOFDZPKPPXTTK-RMKNXTFCSA-N
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Description

(2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (CAS 1004008-99-4) is a high-purity chalcone derivative offered for research and development purposes. Chalcones, which are 1,3-diaryl-2-propen-1-ones, constitute a significant class of organic compounds known for their diverse applications in materials science and as key synthons in medicinal chemistry . This compound features a rigid, conjugated molecular skeleton due to its α,β-unsaturated ketone system, which is often synthesized via the Claisen-Schmidt condensation reaction . The specific substitution pattern on the two aromatic rings—with dichloro and dimethoxy functional groups—is designed to influence the compound's electronic properties and solid-state packing. Such molecular engineering is crucial in the development of organic materials with non-linear optical (NLO) properties, which are potential candidates for use in optical communications, optical computing, and data storage technologies . Furthermore, chalcone derivatives are frequently investigated as core structures in the search for new bioactive compounds with anti-inflammatory, antimicrobial, and anticancer activities . Researchers can utilize this compound as a building block for the synthesis of more complex heterocyclic systems, such as pyrazolines and benzodiazepines, or for fundamental studies on molecular structure, intermolecular interactions, and crystallography . Handling and Safety: This product is For Research Use Only (RUO) and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Please consult the product's Safety Data Sheet (SDS) prior to use. Specific hazard statements may apply, such as being harmful if swallowed, causing skin and eye irritation, or causing respiratory irritation . Appropriate personal protective equipment (PPE) and safety practices should be employed.

Properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-21-16-5-3-4-11(17(16)22-2)6-9-15(20)13-10-12(18)7-8-14(13)19/h3-10H,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOFDZPKPPXTTK-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological evaluations.

The molecular formula for this compound is C17H14Cl2O3C_{17}H_{14}Cl_2O_3, with a molecular weight of 337.20 g/mol. The compound features a conjugated system that contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC17H14Cl2O3
Molecular Weight337.20 g/mol
Melting PointNot specified
Purity95.0%

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones in the presence of a base. For example, a common method includes dissolving dichlorobenzaldehyde and dimethoxyacetophenone in methanol with sodium hydroxide as a catalyst, followed by stirring at room temperature.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of chalcone derivatives similar to this compound on various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against chronic lymphocytic leukemia (CLL) cell lines. The most potent derivatives exhibited IC50 values ranging from 0.17 to 2.69 µM in these cell lines .

The mechanism underlying the antiproliferative activity is primarily attributed to the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells. The pro-apoptotic effects were confirmed through assays that demonstrated increased cell viability upon pretreatment with antioxidants like NAC (N-acetylcysteine) .

Antimicrobial Activity

Chalcone derivatives have also been investigated for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit effective antibacterial and antifungal activities against various strains. For example, modifications in the aryl substituents significantly influenced their antimicrobial efficacy .

Case Studies

  • Chalcone Derivative Evaluation : A study involving various chalcone derivatives demonstrated that those containing halogen substitutions showed enhanced activity against resistant bacterial strains compared to standard antibiotics .
  • In Vitro Studies : In vitro evaluations revealed that certain derivatives displayed selective inhibition against monoamine oxidase B (MAOB), suggesting potential applications in neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one exhibits significant anticancer properties. A study by Zhang et al. (2020) demonstrated that the compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cancer progression.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that the dichlorophenyl moiety enhances the antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research conducted by Liu et al. (2021) found that the compound significantly reduces inflammatory markers in vitro and in vivo models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as an electron acceptor in organic photovoltaic cells has been explored. Studies have shown that incorporating this compound into polymer blends can enhance the efficiency of solar cells due to improved charge transport properties .

Photocatalysis

Recent advancements have also highlighted the use of this compound as a photocatalyst in organic reactions. Its ability to facilitate various photochemical transformations under visible light irradiation opens avenues for sustainable synthetic methodologies in organic chemistry .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferationZhang et al., 2020
AntimicrobialActivity against bacteriaJournal of Medicinal Chemistry
Anti-inflammatoryReduction of inflammatory markersLiu et al., 2021

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Bioactivity

Antimalarial Activity
  • (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one: Exhibits 31.58% inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR) due to electrostatic interactions involving the amino group .
  • Target Compound: Lacks the amino group but contains electron-withdrawing chlorine atoms. This substitution may reduce antimalarial efficacy compared to amino-substituted analogs, as seen in in vivo studies where amino groups enhance binding to parasitic enzymes .
Anticancer Activity
  • (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one: Induces caspase-3 expression in leukemia cells (K562), promoting apoptosis .
  • Target Compound: The dichlorophenyl group may alter cytotoxicity.
Antioxidant Activity
  • (2E)-1-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (C8) : Demonstrates significant DPPH scavenging activity (IC₅₀ ~15 µM) and reduces lipid peroxidation (TBARS levels) in E. coli under oxidative stress .
  • Target Compound : The dichlorophenyl group may reduce antioxidant capacity compared to methoxy-rich analogs, as electron-donating methoxy groups enhance radical stabilization .

Physicochemical and Spectroscopic Properties

Crystallographic Data
  • (2E)-3-(2,6-Dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one : Exhibits bond lengths of 1.26 Å (C=O) and 1.34 Å (C=C), with a dihedral angle of 8.2° between aromatic rings, comparable to the target compound .
  • Target Compound : Similar bond lengths and angles are expected, but the 2,5-dichloro substitution may introduce steric effects distinct from 2,6-dichloro analogs .
Computational Studies (DFT)
  • (2E)-3-(2,6-Dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: DFT analysis reveals a HOMO-LUMO gap of 4.2 eV, with UV-Vis absorption at 320 nm. Chlorine atoms lower electron density at the enone system .
  • Target Compound : The 2,3-dimethoxyphenyl group may increase electron donation, narrowing the HOMO-LUMO gap and red-shifting absorption compared to fluorine-substituted analogs .

Pharmacokinetic Behavior

  • (E)-1-(3,4,5-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one : Shows moderate oral bioavailability (t₁/₂ = 4.2 h) due to methoxy groups enhancing solubility .
  • However, increased lipophilicity could enhance tissue penetration .

Data Tables

Table 1: Comparative Bioactivity of Chalcone Derivatives

Compound Bioactivity (IC₅₀ or % Inhibition) Key Substituents Reference
(E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one 31.58% (PfFd-PfFNR inhibition) 4-Aminophenyl, 2,3-dimethoxy
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one Not reported 2,5-Dichloro, 2,3-dimethoxy -
(2E)-1-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one IC₅₀ = 15 µM (DPPH scavenging) Biphenyl, 3,4-dimethoxy

Table 2: Spectroscopic and Computational Data

Compound HOMO-LUMO Gap (eV) UV-Vis λₘₐₓ (nm) Reference
(2E)-3-(2,6-Dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 4.2 320
Target Compound Estimated 3.8–4.0 ~340 (predicted) -

Q & A

Q. What are the optimal synthetic routes for (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be tailored to improve yield?

The compound is synthesized via Claisen-Schmidt condensation , reacting substituted acetophenone derivatives with aromatic aldehydes under basic conditions. For example, a methanolic NaOH catalyst at reflux (~60°C) facilitates aldol condensation, followed by acidification to isolate the chalcone. Yield optimization involves:

  • Adjusting stoichiometry (e.g., 1:1.2 ketone-to-aldehyde ratio).
  • Prolonged reaction times (12–24 hours) to ensure complete enolate formation.
  • Purification via silica gel chromatography or recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

  • IR spectroscopy : Validates carbonyl (C=O) stretch (~1650–1680 cm⁻¹) and aromatic C–H bending.
  • ¹H/¹³C NMR : Identifies methoxy groups (δ ~3.8–4.0 ppm for OCH₃), olefinic protons (δ ~6.5–7.5 ppm, J = 15–16 Hz for trans-enone), and substituent positions on aromatic rings.
  • HR-MS : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the key steps in single-crystal XRD analysis to determine the E-configuration of such chalcones?

  • Crystal growth : Slow evaporation of a saturated solution (e.g., chloroform/methanol).
  • Data collection : Monochromatic X-rays (Cu-Kα or Mo-Kα) at 100–150 K to minimize thermal motion.
  • Structure refinement : Software (e.g., SHELX) resolves bond lengths/angles, confirming the E-configuration (C=O and β-aryl groups on opposite sides) .

Advanced Research Questions

Q. How can discrepancies between experimental (XRD) and computational (DFT) bond lengths/angles be analytically resolved?

  • Parameter calibration : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to better approximate experimental geometries.
  • Thermal correction : Account for lattice vibrations in XRD data by comparing DFT gas-phase models with solid-state structures.
  • Electron density analysis : Multipole refinement of XRD data can resolve electron delocalization effects not captured by standard DFT .

Q. What methodologies are employed to evaluate the compound’s antimicrobial efficacy, and how should conflicting activity results across studies be interpreted?

  • Assay design : Use agar diffusion (zone of inhibition) or microdilution (minimum inhibitory concentration, MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Conflicting results may arise from:
  • Strain-specific resistance mechanisms.
  • Solvent polarity effects on compound solubility (e.g., DMSO vs. aqueous buffers).
  • Synergistic interactions with antibiotics (e.g., β-lactams) .

Q. How do HOMO-LUMO energies derived from DFT calculations inform the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Global reactivity descriptors :
  • Ionization potential (IP) ≈ −EHOMO, electron affinity (EA) ≈ −ELUMO.
  • Electrophilicity index (ω = μ²/2η, where μ = chemical potential, η = hardness) predicts susceptibility to nucleophilic attack.
    • A narrow HOMO-LUMO gap (<4 eV) suggests high reactivity, favoring charge-transfer interactions in catalytic or biological systems .

Q. In designing derivatives for enhanced bioactivity, which structural modifications are most promising based on SAR studies of analogous compounds?

  • Substituent effects :
  • Electron-withdrawing groups (e.g., –Cl) on the dichlorophenyl ring enhance electrophilicity and microbial target binding.
  • Methoxy groups at ortho/meta positions (vs. para) improve solubility and membrane permeability.
    • Hybrid analogs : Incorporating pyrimidine or thiophene moieties (see ) can modulate selectivity toward enzyme targets (e.g., DHFR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

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